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Compound of Interest

Compound Name: Homoquinolinic acid

Cat. No.: B1230360 Get Quote

Introduction: Homoquinolinic acid (HQA) is a potent excitotoxin and a conformationally

restricted analog of N-methyl-D-aspartate (NMDA). It functions as a partial agonist at the

glutamate binding site of the NMDA receptor, exhibiting some selectivity for receptors

containing the NR2B subunit.[1] Its potency is comparable to NMDA and approximately five

times greater than its structural analog, quinolinic acid, as an NMDA receptor agonist.[1]

Beyond its well-characterized activity at NMDA receptors, HQA has also been shown to interact

with a novel, yet to be fully characterized, binding site.[1][2] This dual activity makes it a

valuable tool for neuroscientists and pharmacologists studying glutamatergic

neurotransmission and its role in neurological disorders. This guide provides a comprehensive

overview of the structure, chemical properties, and biological activity of homoquinolinic acid,

along with detailed experimental protocols for its study.

Structure and Chemical Properties
Homoquinolinic acid, with the IUPAC name 3-(Carboxymethyl)pyridine-2-carboxylic acid, is a

pyridinedicarboxylic acid derivative.[1][3] Its structure is characterized by a pyridine ring with

carboxylic acid groups at the 2 and 3 positions, with an additional methylene group in the

substituent at the 3-position compared to quinolinic acid.

Table 1: Structural and Physicochemical Properties of Homoquinolinic Acid
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Property Value Reference(s)

IUPAC Name
3-(Carboxymethyl)pyridine-2-

carboxylic acid
[1][3]

Other Names Homoquinolinate, HQA [1][3]

CAS Number 490-75-5 [4]

Chemical Formula C₈H₇NO₄ [3]

Molar Mass 181.15 g/mol [4][5]

Melting Point 182-183 °C [4]

Boiling Point 437.0 ± 30.0 °C (Predicted) [4]

Density 1.477 ± 0.06 g/cm³ (Predicted) [4]

pKa 0.98 ± 0.50 (Predicted) [4]

Solubility
Soluble to 100 mM in 1 eq.

NaOH
[4]

For Quinolinic Acid (related

compound):

~16 mg/mL in DMSO [2]

~0.5 mg/mL in PBS (pH 7.2) [2]

Canonical SMILES
C1=CC(=C(N=C1)C(=O)O)CC(

=O)O
[3]

InChI Key
HQPMJFFEXJELOQ-

UHFFFAOYSA-N
[3]

Biological Activity at NMDA Receptors
Homoquinolinic acid's primary biological role is as an agonist of the N-methyl-D-aspartate

(NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and transmission. Its

affinity and efficacy are dependent on the subunit composition of the NMDA receptor complex.

Table 2: Potency and Affinity of Homoquinolinic Acid at NMDA Receptors
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Parameter
Receptor
Subtype

Value
Experimental
System

Reference(s)

EC₅₀ NR1a/NR2A 25.2 µM

Human

recombinant

receptors

EC₅₀ NR1a/NR2B 13.8 µM

Human

recombinant

receptors

EC₅₀
NR1a/NR2A/NR

2B
9.04 µM

Human

recombinant

receptors

EC₅₀ NR1/NR2A 24.4 µM Xenopus oocytes

Kᵢ (for NMDA)
Native NMDA

Receptors
0.867 µM

Rat brain

membranes

([³H]homoquinoli

nate binding)

Bₘₐₓ
Native NMDA

Receptors

5.73 pmol/mg

protein

Rat brain

membranes

([³H]homoquinoli

nate binding)

Signaling Pathway
The activation of NMDA receptors by homoquinolinic acid requires the presence of a co-

agonist, typically glycine or D-serine, which binds to the GluN1 subunit. Homoquinolinic acid
binds to the glutamate site on the GluN2 subunits. This dual binding induces a conformational

change that opens the receptor's intrinsic ion channel, leading to an influx of Ca²⁺ and Na⁺ ions

and subsequent cellular responses.
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NMDA receptor activation by Homoquinolinic Acid.

Experimental Protocols
Synthesis of Homoquinolinic Acid
A specific, detailed protocol for the synthesis of homoquinolinic acid is not readily available in

the reviewed literature. However, a plausible route can be adapted from general methods for
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the preparation of substituted pyridine-2,3-dicarboxylic acids, which often involve the oxidation

of the corresponding quinoline precursor.

Proposed Synthetic Workflow:
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Start: 3-Methylquinoline

Oxidation
(e.g., KMnO₄ or O₃)
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(e.g., NaCN)
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(Acid or Base catalyzed)
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(3-(Carboxymethyl)pyridine-2-carboxylic acid)
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A plausible synthetic workflow for Homoquinolinic Acid.
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Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of homoquinolinic acid
for the NMDA receptor by measuring its ability to compete with a known radiolabeled

antagonist, such as [³H]CGP 39653.[6][7][8][9]
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1. Preparation

2. Incubation

3. Separation & Counting

4. Data Analysis

Prepare rat brain cortical membranes

Incubate membranes, radioligand,
and varying concentrations of HQA
(or buffer for total binding, or excess
cold ligand for non-specific binding)

Prepare assay buffer
(e.g., 50 mM Tris-HCl, pH 7.4)

Prepare solutions of [³H]CGP 39653,
HQA, and non-specific ligand

Rapidly filter mixture through
glass fiber filters to separate
bound and free radioligand

Wash filters with ice-cold buffer

Quantify radioactivity on filters
using liquid scintillation counting

Calculate specific binding:
Total - Non-specific

Plot % inhibition vs. HQA concentration
and fit to determine IC₅₀

Calculate Kᵢ using the
Cheng-Prusoff equation

Click to download full resolution via product page

Workflow for a radioligand competition binding assay.
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Methodology:

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM

Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g to remove debris, then centrifuge

the supernatant at 40,000 x g to pellet the membranes. Wash the pellet by resuspension and

re-centrifugation. Finally, resuspend the pellet in a small volume of buffer, determine the

protein concentration, and store at -80°C.[6]

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes +

radioligand + buffer), non-specific binding (membranes + radioligand + high concentration of

a non-labeled competitor, e.g., 10 µM glutamate), and competitor binding (membranes +

radioligand + serial dilutions of homoquinolinic acid).

Incubation: Add the membrane preparation (e.g., 0.2-0.5 mg/mL protein), the radioligand

(e.g., [³H]CGP 39653 at a concentration near its Kₑ, ~1-5 nM), and the test compounds to the

wells. Incubate at room temperature for 60 minutes.[6]

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-

soaked in 0.5% polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer

to remove unbound radioligand.[6]

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the

total counts. Determine the concentration of homoquinolinic acid that inhibits 50% of the

specific binding (IC₅₀) by fitting the data to a sigmoidal dose-response curve. Calculate the

inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is

the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of NMDA receptor-mediated currents evoked by

homoquinolinic acid in cultured neurons or brain slices using the whole-cell patch-clamp

technique.[1][10][11]

Experimental Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMDA_Receptor_Binding_Assay_Using_a_Phenylcyclohexylamine_Analog.pdf
https://www.benchchem.com/product/b1230360?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMDA_Receptor_Binding_Assay_Using_a_Phenylcyclohexylamine_Analog.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMDA_Receptor_Binding_Assay_Using_a_Phenylcyclohexylamine_Analog.pdf
https://www.benchchem.com/product/b1230360?utm_src=pdf-body
https://www.benchchem.com/product/b1230360?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642821/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Electrophysiological_Characterization_of_Rac_NMDAR_Antagonists_using_Patch_Clamp_Technique.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4322862/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation

2. Recording Setup

3. Experiment

4. Data Analysis

Prepare brain slices or
cultured neurons

Place preparation in recording chamber
and perfuse with aCSF

Prepare external (aCSF) and
internal (pipette) solutions

Pull glass micropipettes (3-7 MΩ) and
fill with internal solution

Approach a neuron with the
micropipette

Form a high-resistance (>1 GΩ) seal
between pipette and cell membrane

Rupture the membrane patch
to gain electrical access to the cell

Clamp cell at a holding potential
(e.g., -70 mV)

Record baseline current

Apply varying concentrations of HQA
(+ co-agonist, Mg²⁺-free)

Record evoked inward currents

Measure peak current amplitude
for each HQA concentration

Plot current vs. concentration
and fit to determine EC₅₀

Click to download full resolution via product page

Workflow for a whole-cell patch-clamp experiment.
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Methodology:

Solutions:

External Solution (aCSF): Containing (in mM): NaCl 140, KCl 2.8, CaCl₂ 1, HEPES 10,

Glycine 0.1, typically Mg²⁺-free to prevent voltage-dependent channel block. Adjust pH to

7.2-7.4.[11]

Internal (Pipette) Solution: Containing (in mM): CsCl 130, BAPTA 10, HEPES 10. Adjust

pH to 7.2 with CsOH. The use of Cesium helps to block potassium channels.[11]

Cell Preparation: Prepare acute brain slices (e.g., hippocampus) or use primary neuronal

cultures plated on coverslips.

Recording:

Place the cell preparation in a recording chamber on a microscope stage, continuously

perfused with aCSF.

Using a micromanipulator, approach a target neuron with a glass micropipette (3-7 MΩ

resistance) filled with the internal solution.

Apply gentle suction to form a gigaseal (>1 GΩ) between the pipette tip and the cell

membrane.

Apply a brief pulse of stronger suction to rupture the membrane, establishing the whole-

cell configuration.

Data Acquisition:

Using a patch-clamp amplifier, clamp the cell's membrane potential at a negative holding

potential (e.g., -70 mV).

Record a stable baseline current.

Apply homoquinolinic acid at various concentrations via the perfusion system.

Record the inward currents evoked by HQA application.
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Data Analysis: Measure the peak amplitude of the current at each HQA concentration. Plot

the normalized current response against the log of the HQA concentration and fit the data

with a logistic function to determine the EC₅₀ value, which represents the concentration that

elicits a half-maximal response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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